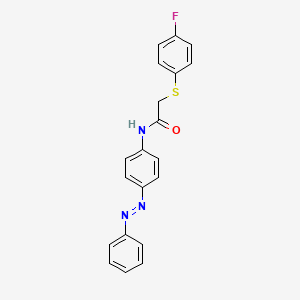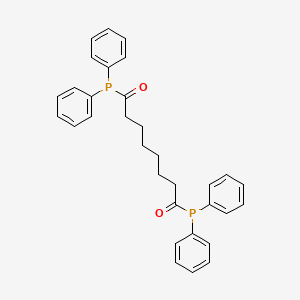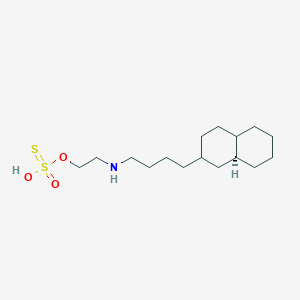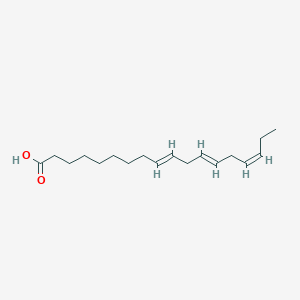
Carbamothioic acid, (3-phenylpropyl)-, S-(1-methylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamothioic acid, (3-phenylpropyl)-, S-(1-methylethyl) ester is an organic compound with a complex structure that includes aromatic and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, (3-phenylpropyl)-, S-(1-methylethyl) ester typically involves the esterification of carbamothioic acid with an appropriate alcohol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the production process, ensuring high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Carbamothioic acid, (3-phenylpropyl)-, S-(1-methylethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions on the aromatic ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
Carbamothioic acid, (3-phenylpropyl)-, S-(1-methylethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of carbamothioic acid, (3-phenylpropyl)-, S-(1-methylethyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with enzymes or receptors in biological systems. The aromatic ring may also play a role in binding to specific targets, enhancing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- Carbamothioic acid, methyl(3-phenylpropyl)-, S-(1-methylethyl) ester
- Carbamothioic acid, phenylpropyl-, S-(1-methylethyl) ester
Uniqueness
Carbamothioic acid, (3-phenylpropyl)-, S-(1-methylethyl) ester is unique due to its specific ester and aromatic functional groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
96009-55-1 |
|---|---|
Fórmula molecular |
C13H19NOS |
Peso molecular |
237.36 g/mol |
Nombre IUPAC |
S-propan-2-yl N-(3-phenylpropyl)carbamothioate |
InChI |
InChI=1S/C13H19NOS/c1-11(2)16-13(15)14-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,14,15) |
Clave InChI |
RPKZJFDZBBERTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC(=O)NCCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


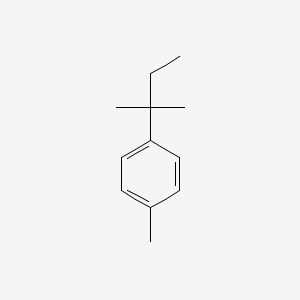
![N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B14152110.png)
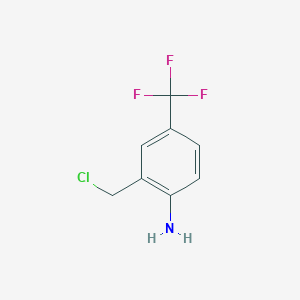

![4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester](/img/structure/B14152136.png)
![4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide](/img/structure/B14152142.png)
